N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and a 4-ethylphenyl substituent. The thieno-pyrimidine core is fused with a thiophene ring, contributing to its planar structure, while the 3-propyl and 4-oxo groups modulate electronic and steric properties. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-7-5-13(4-2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBGYOQIMJHGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to an acetamide group through a sulfur atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂S₂ |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1260942-72-0 |
Research into the biological activity of thieno[3,2-d]pyrimidine derivatives indicates their potential as anti-cancer agents , anti-malarials , and enzyme inhibitors . The specific compound may exhibit similar activities due to the structural characteristics that influence its interaction with biological targets.
- Anticancer Activity : Thieno[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. The presence of specific functional groups can enhance this activity by improving binding affinity to target proteins involved in cell cycle regulation.
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects, making them candidates for further investigation in treating infections.
- Enzyme Inhibition : The ability to inhibit enzymes such as kinases or phosphatases can lead to therapeutic applications in various diseases, including cancer and metabolic disorders.
Structure-Activity Relationship (SAR)
Research utilizing SAR studies has indicated that modifications to the thieno[3,2-d]pyrimidine core can significantly affect biological activity. By altering functional groups attached to the core structure, researchers aim to enhance solubility, bioavailability, and overall pharmacological properties.
Case Study 1: Anticancer Activity
In a study examining various thienopyrimidine derivatives, compounds similar to this compound demonstrated potent cytotoxicity against several cancer cell lines. The study highlighted the importance of the sulfur atom in enhancing the compound's interaction with DNA or protein targets within cancer cells.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives found that certain modifications led to increased efficacy against Gram-positive bacteria. This suggests that this compound may also possess similar properties worthy of further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Thieno[3,2-d]pyrimidine vs. Pyrimidinone Derivatives Compounds like those in feature tetrahydropyrimidin-2-yl cores with sulfonamide substituents, which are less rigid than the thieno-pyrimidine scaffold. This rigidity difference may influence binding affinity to biological targets, as planar thieno-pyrimidines often exhibit stronger π-π interactions in enzyme active sites .
Substituent Effects
- 4-Chlorophenyl (): The electron-withdrawing chlorine atom may improve binding to polar targets but reduce solubility . 4-Trifluoromethoxyphenyl (): The trifluoromethoxy group increases electronegativity and metabolic stability, though it may introduce steric hindrance . 4-Butylphenyl (): Longer alkyl chains enhance lipophilicity, which could improve tissue distribution but reduce aqueous solubility .
- Alkyl Chains on the Pyrimidine Ring: 3-Propyl (Target): Moderate chain length optimizes hydrophobic interactions without excessive bulk. 3-Methyl (): Similar to but paired with a butylphenyl group, demonstrating how alkyl chain combinations influence overall properties .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Accessibility: Thieno-pyrimidine derivatives (e.g., ) are synthesized via established routes involving cyclization and sulfanyl coupling, suggesting feasibility for scaling the target compound .
- Structure-Activity Relationships (SAR) : Propyl and ethyl groups (Target) may offer a balance between activity and solubility compared to bulkier (butyl) or smaller (methyl) analogs .
- Contradictions: ’s diaminopyrimidine derivatives exhibit distinct crystallinity, which may limit bioavailability compared to the target’s thieno-pyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
